2-(2-fluoropyridin-4-yl)acetonitrile
Description
Properties
CAS No. |
1000188-57-7 |
|---|---|
Molecular Formula |
C7H5FN2 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Significance Within Pyridine Based Organic Synthesis
The strategic importance of 2-(2-fluoropyridin-4-yl)acetonitrile in the realm of pyridine-based organic synthesis is primarily attributed to the synergistic effects of its constituent functional groups. The pyridine (B92270) scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The introduction of a fluorine atom at the 2-position of the pyridine ring significantly modulates the electronic properties of the molecule.
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which acidifies the protons on the adjacent methylene (B1212753) group of the acetonitrile (B52724) moiety, enhancing their reactivity towards various bases. This facilitates a range of carbon-carbon bond-forming reactions. Furthermore, the fluorine atom can influence the binding interactions of the final products with biological targets, a feature extensively exploited in medicinal chemistry.
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles. This versatility allows for the elaboration of the acetonitrile side chain into more complex substituents, further expanding the synthetic utility of this building block.
Role As a Versatile Synthetic Precursor
The utility of 2-(2-fluoropyridin-4-yl)acetonitrile as a versatile synthetic precursor is demonstrated in its application in the construction of a diverse array of more complex molecular architectures. While specific synthetic pathways for this exact molecule are not extensively detailed in publicly available research, the reactivity of analogous compounds provides a strong indication of its synthetic potential.
For instance, the related compound 2-(pyridin-4-yl)acetonitrile (B76164) is synthesized from 4-chloropyridine (B1293800) hydrochloride and ethyl cyanoacetate (B8463686), followed by decarboxylation. It is plausible that a similar strategy, starting from 2-fluoro-4-chloropyridine, could be employed for the synthesis of the title compound.
The true versatility of this compound lies in the subsequent transformations of the nitrile and the pyridine (B92270) ring. The nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, reduction to yield a primary amine, or participate in cycloaddition reactions to form heterocyclic rings. The fluorinated pyridine ring, in addition to its electronic influence, can undergo nucleophilic aromatic substitution, although the fluorine at the 2-position is generally less labile than halogens at the 4-position.
Below is a table summarizing the potential synthetic transformations of this compound based on the known reactivity of its functional groups:
| Functional Group | Reaction Type | Potential Product |
| Acetonitrile (B52724) | Hydrolysis | 2-(2-fluoropyridin-4-yl)acetic acid |
| Acetonitrile | Reduction | 2-(2-fluoropyridin-4-yl)ethanamine |
| Acetonitrile | Cycloaddition (with azides) | 5-( (2-fluoropyridin-4-yl)methyl)tetrazole |
| Pyridine Ring | Nucleophilic Aromatic Substitution | Derivatives with substitution at the 2-position |
Overview of Academic Research Trajectories
Precursor Synthesis and Halogenation Strategies
The synthesis of fluorinated pyridines, essential precursors for the target molecule, is a significant challenge in organic chemistry. mountainscholar.org The inherent electron-deficiency of the pyridine ring makes traditional electrophilic aromatic substitution, such as halogenation, difficult, often requiring harsh conditions like strong acids and high temperatures which are incompatible with many functional groups. nih.govnih.govchemrxiv.org To overcome these limitations, several strategies have been developed for the regioselective introduction of fluorine and other halogens onto the pyridine ring.
One major approach involves the activation of the pyridine ring to facilitate halogenation. The conversion of pyridines to their corresponding N-oxides, for example, alters the electronic properties of the ring, enabling 4-selective nitration. Subsequent treatment with halogenating agents like PHal₃ or P(O)Hal₃ can then yield the desired halopyridine. nih.gov An alternative activation method involves forming 2-pyridyltrialkylammonium salts from pyridine N-oxides. These salts serve as effective, isolable precursors for the synthesis of 2-fluoropyridines under mild, metal-free conditions. acs.orgnih.gov
Direct C-H fluorination offers a more atom-economical route. The use of silver(II) fluoride (B91410) (AgF₂) has been shown to selectively fluorinate the C-H bond at the 2-position (α to the nitrogen) of various pyridine substrates. nih.govorgsyn.org This reaction is notable for its high site-selectivity and tolerance of diverse functional groups, proceeding at or near ambient temperature. orgsyn.org
More unconventional methods have also been devised to achieve specific regioselectivity. For instance, a "one-pot" ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the highly regioselective halogenation of the 3-position under mild conditions. nih.govchemrxiv.org Another innovative strategy employs designed heterocyclic phosphine (B1218219) reagents. These reagents can be installed at the 4-position of pyridines to form phosphonium (B103445) salts, which are then displaced by a halide nucleophile in a process that is effective even for the late-stage halogenation of complex molecules. nih.govacs.org
A multi-step synthesis for a related compound, 2-amino-5-fluoropyridine, highlights a classical approach starting from 2-aminopyridine. The process involves a sequence of nitration, amino acetylation, nitro group reduction, diazotization, a Schiemann reaction for fluorination, and final hydrolysis. researchgate.net
| Halogenation Strategy | Position Selectivity | Key Reagents/Intermediates | Reference |
| From Pyridine N-Oxides | 4-position | Nitration followed by PHal₃/P(O)Hal₃ | nih.gov |
| From Pyridine N-Oxides | 2-position | 2-Pyridyltrialkylammonium salts | acs.orgnih.gov |
| Direct C-H Fluorination | 2-position | AgF₂ | nih.govorgsyn.org |
| Ring-Opening/Closing | 3-position | Zincke imine intermediates | nih.govchemrxiv.org |
| Phosphonium Salt Displacement | 4-position | Designed phosphine reagents, halide nucleophiles | nih.govacs.org |
| Schiemann Reaction | Varies (e.g., 5-position) | Diazonium salts, HBF₄ | researchgate.net |
Direct Acetonitrile Functionalization Approaches
Introducing the acetonitrile moiety (—CH₂CN) is a critical step in the synthesis of the target compound. Direct functionalization methods involving acetonitrile have become increasingly sophisticated. These reactions often proceed through the generation of a cyanomethyl radical (•CH₂CN), which can then be coupled with a suitable substrate. mdpi.com The formation of this radical can be initiated by heating a reagent like tert-butyl peroxybenzoate (TBPB), which decomposes to form radicals that abstract a proton from acetonitrile. mdpi.com
A highly relevant synthetic route for the non-fluorinated analogue, 2-(pyridin-4-yl)acetonitrile (B76164), involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate. google.com This precursor is prepared from 4-chloropyridine (B1293800) hydrochloride. The decarboxylation is effectively carried out by heating in dimethyl sulfoxide (B87167) (DMSO) with lithium chloride, producing the desired product in high yield. google.com
Electrochemical methods also provide a pathway for acetonitrile functionalization. Bromide-catalyzed electrochemical oxidation of acetonitrile can be used to achieve the stereoselective synthesis of heteroaryl vinyl sulfides. mdpi.com Furthermore, transition metals can mediate the activation of acetonitrile's C-H bonds. Rhodium complexes, for instance, have been shown to react with acetonitrile via photochemical C-H activation to form (C₅Me₅)Rh(PMe₃)(CH₂CN)H. acs.org Such organometallic intermediates represent potential, albeit complex, routes for coupling the cyanomethyl group.
| Method | Key Reagents & Conditions | Intermediate/Mechanism | Reference |
| Radical Cyanomethylation | TBPB, heat | Cyanomethyl radical (•CH₂CN) addition | mdpi.com |
| Decarboxylation | LiCl, DMSO, 100-160 °C | Decarboxylation of a cyanoacetate (B8463686) precursor | google.com |
| Electrochemical Oxidation | Bromide catalysis | Electrochemical Csp³-H oxidation | mdpi.com |
| Organometallic C-H Activation | (C₅Me₅)Rh(PMe₃)H₂, photolysis | Oxidative addition of acetonitrile C-H bond | acs.org |
Pyridine Ring Functionalization and Derivatization
The functionalization of the pyridine ring is central to building the required molecular architecture. The inherent electronic properties of pyridine typically direct functionalization to the C2 and C4 positions. researchgate.netresearchgate.net A powerful and modern strategy for creating diverse pyridine derivatives is late-stage functionalization. nih.govacs.org This approach often involves an initial C-H fluorination, for example at the 2-position using AgF₂, to install a reactive handle. nih.govacs.org The resulting 2-fluoropyridine (B1216828) is an excellent electrophile for subsequent nucleophilic aromatic substitution (SₙAr) reactions, allowing for the introduction of a wide array of functional groups (bound through N, O, S, or C) under mild conditions. nih.govacs.org
Unconventional intermediates also provide unique pathways for functionalization. The use of heterocyclic phosphonium salts and Zincke imine intermediates allows for regioselective modifications that can override the natural reactivity of the pyridine ring. mountainscholar.org These methods are part of a broader effort to develop direct C-H functionalization techniques, which are highly sought after for their step economy and potential for sustainable chemistry. researchgate.netrsc.org
Catalytic Systems in Synthesis of Fluorinated Pyridine Compounds
Catalysis plays an indispensable role in the efficient and selective synthesis of fluorinated pyridine compounds. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, have been successfully employed to construct multi-substituted 3-fluoropyridines. nih.gov This method involves the C-H functionalization and coupling of α-fluoro-α,β-unsaturated oximes with various alkynes. The reaction demonstrates high regioselectivity, particularly with terminal alkynes, providing a straightforward route to complex 3-fluoropyridine (B146971) isomers. nih.gov
Palladium catalysis is also prominent, particularly in hydrogenation reactions. A combination of Pd(OH)₂ on carbon with aqueous HCl has been shown to be an effective system for the hydrogenation of fluoropyridines to the corresponding fluorinated piperidines, which are valuable saturated heterocycles. acs.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-C bond formation in modern organic synthesis, and their application to pyridine chemistry is extensive. nih.govnih.gov These reactions enable the coupling of a functionalized pyridine (often a halopyridine) with a wide range of coupling partners. The development of specialized ligands and palladium precatalysts has led to highly general and reliable protocols. nih.gov For instance, a palladium-catalyzed intermolecular C-H/C-H cross-coupling of pyridine N-oxides with five-membered heterocycles has been developed using Ag₂CO₃ as an additive, offering a regioselective route to unsymmetrical biheteroaryls. rsc.org
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a key method for introducing alkynyl groups onto a pyridine ring. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org The methodology has been successfully applied to fluorinated pyridine systems. For example, 6-bromo-3-fluoro-2-cyanopyridine undergoes efficient Sonogashira coupling with a wide range of terminal alkynes, including those with sensitive functional groups like free alcohols and amines. soton.ac.ukresearchgate.net The reaction proceeds under mild, room-temperature conditions using Pd(PPh₃)₄ and CuI as the catalytic system. soton.ac.uk
An innovative approach involves the Sonogashira coupling of heterocyclic phosphonium salts with terminal alkynes. acs.org This reaction proceeds via C-P bond cleavage and allows for the direct functionalization of the pyridine ring at the 4-position, producing 4-alkynyl-substituted pyridines. acs.org
| Substrates | Catalytic System | Conditions | Product Type | Reference |
| 6-Bromo-3-fluoro-2-cyanopyridine + Terminal Alkyne | Pd(PPh₃)₄, CuI | THF/Et₃N, Room Temp | 6-Alkynyl-3-fluoro-2-cyanopyridine | soton.ac.uk |
| Pyridinyl Phosphonium Salt + Terminal Alkyne | Pd catalyst, CuI, DIPEA | NMP, 100 °C | 4-Alkynyl-substituted pyridine | acs.org |
| Iodo/Bromo/Chlorobenzene + Phenylacetylene | Dipyrimidyl-palladium complex | THF, N-butylamine, 65 °C | Aryl-substituted alkyne | wikipedia.org |
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide, is a cornerstone of modern cross-coupling chemistry due to its versatility and tolerance of numerous functional groups. nih.govnih.gov It has been widely used to synthesize biaryl and heterobiaryl pyridines. acs.org
The reaction can be used to selectively functionalize polychlorinated pyridines. For instance, a palladium-catalyzed Suzuki coupling of 2,4-dichloropyridines with boronic esters was developed to achieve selective C-4 coupling. acs.org The choice of catalyst and ligands is crucial; for example, the use of Pd₂(dba)₃/P(t-Bu)₃ allows for the coupling of aryl chlorides, while Pd(OAc)₂/PCy₃ is effective for aryl triflates. acs.org Even novel electrophiles can be employed; pyridine-2-sulfonyl fluoride (PyFluor) has been shown to undergo Suzuki-Miyaura coupling with various boronic acids and esters using a Pd(dppf)Cl₂ catalyst. cdnsciencepub.com These methods provide robust and flexible pathways to a vast array of functionalized pyridine derivatives. thieme-connect.com
| Pyridine Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | Synthesis of 5-aryl pyridine derivatives | nih.gov |
| 2,4-Dichloropyridine | Boronic esters | Pd catalyst | C-4 selective coupling | acs.org |
| Pyridine-2-sulfonyl fluoride (PyFluor) | (Hetero)aryl boronic acids/esters | Pd(dppf)Cl₂ | Coupling via C-S bond activation | cdnsciencepub.com |
| 2-Pyridyl Ammonium Salts | (Hetero)aryl boronic acids | Pd(II)-NHC precatalysts | Coupling via N-C bond activation | acs.org |
| Bromo-pyridines | Arylboronic acids | Pd(PPh₃)₄ | Continuous-flow synthesis | thieme-connect.com |
Metal-Free and Organocatalytic Approaches
The pursuit of greener chemical processes has spurred investigations into metal-free and organocatalytic methods for the synthesis of pyridine derivatives. These approaches offer significant advantages by avoiding the use of heavy metals, thereby reducing environmental impact and simplifying product purification.
One notable metal-free strategy for the synthesis of highly functionalized pyridines involves a cascade reaction process. This method utilizes readily available starting materials and proceeds through a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization to afford the pyridine core in good yields. nih.govacs.org While not yet specifically applied to this compound, this formal [5+1] cyclization presents a promising avenue for its future metal-free synthesis.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also emerged as a powerful tool in the synthesis of N-heterocycles. For instance, the synthesis of methylene-bridged N-heterobiaryls has been achieved using catalytic amounts of N,N,N',N'-tetramethylethylenediamine (TMEDA) in the reaction of N-heterocycles with methylmagnesium chloride. nih.gov Furthermore, the use of L-proline and other chiral organocatalysts has been successful in the asymmetric α-functionalization of aldehydes, a key transformation that could be adapted for the synthesis of chiral derivatives of this compound. rsc.org
Visible-light-promoted photoredox catalysis offers another exciting metal-free avenue. The conversion of methylarenes to the corresponding aryl nitriles has been achieved in good to excellent yields using the organic dye 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP) as a photocatalyst under cyanide-free conditions. nih.gov This method, which involves the activation of C(sp³)–H bonds, could potentially be adapted for the direct cyanation of 2-fluoro-4-methylpyridine (B58000) to produce the target compound.
A direct, metal-free cyanation of anilines has also been reported, proceeding via deaminative cyanation using iron nitrate (B79036) and a reductant. acs.org This highlights the potential for developing novel metal-free cyanation methods for heteroaromatic compounds.
Optimization of Reaction Conditions and Process Yields
The economic viability and industrial applicability of any synthetic route are heavily dependent on the optimization of reaction conditions to maximize product yield and minimize waste. Research in this area focuses on parameters such as solvent, temperature, catalyst loading, and reaction time.
For the synthesis of related pyridine derivatives, significant yield improvements have been achieved through careful optimization. For example, in the synthesis of halo-substituted nicotinonitriles, the incorporation of a dehydrating agent was found to slow the dimerization of the starting material, leading to a substantial increase in the yield of the final product from 58% to 92%. vcu.edu This highlights the critical role of seemingly minor adjustments to the reaction protocol.
The choice of solvent is another crucial factor. In the synthesis of 3,5-diarylpyridines from β-nitrostyrenes, a screen of reducing agents and reaction temperatures identified iron powder in acetic acid at room temperature as the optimal condition, affording the product in 92% yield. researchgate.net Similarly, in the development of a one-pot oxidative amination process to convert cyclopentenones to pyridones, a 1:1 mixture of THF and methanol (B129727) was found to be the most effective solvent system. chemrxiv.org
A Chinese patent describing the preparation of 2-(pyridin-4-yl)acetonitrile provides specific examples of reaction optimization. The process involves the reaction of ethyl 2-cyano-2-(pyridin-4-yl)acetate with lithium chloride in dimethyl sulfoxide (DMSO). By varying the reaction temperature and time, the yield could be optimized. For instance, a reaction at 120°C for 150 minutes resulted in a yield of 89.3%, while conducting the reaction at 100°C for 180 minutes increased the yield to 92.6%. google.com
The following interactive data table summarizes the optimization of the decarboxylation step in the synthesis of 2-(pyridin-4-yl)acetonitrile, demonstrating the impact of reaction conditions on yield.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | Lithium Chloride | DMSO | 120 | 150 | 89.3 | google.com |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | Lithium Chloride | DMSO | 100 | 180 | 92.6 | google.com |
These examples underscore the importance of systematic optimization of reaction parameters to achieve high process yields, which is a critical step in the development of scalable and cost-effective syntheses for compounds like this compound.
Nucleophilic Reactivity of the Acetonitrile Moiety
The acetonitrile group in this compound possesses a key reactive site: the α-carbon (the -CH2- group). The protons on this carbon are acidic due to their position adjacent to the electron-withdrawing nitrile (-CN) group and the fluoropyridine ring. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized carbanion, known as an enolate equivalent. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The formation of the enolate is typically achieved using strong, non-nucleophilic bases to ensure complete and irreversible deprotonation, preventing side reactions. libretexts.orglibretexts.org Commonly employed bases include lithium diisopropylamide (LDA), sodium hydride (NaH), and sodium amide (NaNH2) in aprotic solvents like tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org Once formed, this nucleophilic intermediate can react with a range of electrophiles.
Detailed research has shown that related heterocyclic acetonitriles can undergo reactions such as alkylation, acylation, and condensation. For instance, the enolate can be alkylated with alkyl halides or undergo condensation reactions with carbonyl compounds. While specific examples for this compound are proprietary or less documented in open literature, the reactivity pattern is well-established for analogous structures. The general scheme involves the initial deprotonation followed by the attack of the resulting carbanion on an electrophile.
A patent for the synthesis of the non-fluorinated analog, 2-(pyridin-4-yl)acetonitrile, highlights the utility of the acetonitrile moiety. In this process, ethyl 2-cyano-2-(pyridin-4-yl)acetate is synthesized and then undergoes decarboxylation to yield the target acetonitrile, demonstrating the manipulation of functional groups at the α-carbon. google.com
Table 1: Representative Nucleophilic Reactions of Acetonitrile Enolates
| Reaction Type | Electrophile | Reagents/Conditions | Product Type |
| Alkylation | Alkyl Halide (R-X) | 1. LDA, THF, -78°C; 2. R-X | α-Alkylated Acetonitrile |
| Aldol Addition | Aldehyde (R'CHO) | 1. LDA, THF, -78°C; 2. R'CHO | β-Hydroxy Nitrile |
| Acylation | Acyl Chloride (R'COCl) | 1. NaH, THF; 2. R'COCl | β-Keto Nitrile |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which is caused by the electronegative nitrogen atom. youtube.com In the case of this compound, the ring is further deactivated by the strong electron-withdrawing inductive effects of both the 2-fluoro substituent and the 4-acetonitrile group. This significant deactivation makes classical EAS reactions like nitration or halogenation under standard conditions highly unfavorable.
Research on the nitration of simpler 2-halopyridines indicates that harsh conditions are required. epa.gov For example, nitration of certain chlorinated pyridines requires a mixture of sulfuric and nitric acid at elevated temperatures (110°C). youtube.com For 2,6-difluoropyridine, C-nitration has been observed using nitronium tetrafluoroborate (NO2+BF4-). epa.gov The directing effects of the existing substituents on this compound would predict that an incoming electrophile would add to the C-3 or C-5 position. However, the combined deactivating effect of the substituents makes such reactions proceed in low yield, if at all.
Given the difficulty of direct EAS, alternative strategies are often employed to functionalize such electron-poor pyridine rings. These can include:
Nucleophilic Aromatic Substitution (SNAr): This is a more common reaction for electron-deficient halopyridines, where the halide is displaced by a nucleophile. The fluorine atom at the C-2 position is highly activated towards displacement. Studies show that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide. researchgate.netnih.gov
Metalation/Halogen-Dance Reactions: Directed ortho-metalation (DoM) followed by quenching with an electrophile provides a regioselective route to functionalization, bypassing the challenges of EAS.
Therefore, while direct EAS on the pyridine ring of this compound is not a primary mode of reactivity, understanding the electronic properties explains the preference for other reaction pathways.
Cyclization Reactions and Heterocycle Formation Pathways
The bifunctional nature of this compound, containing both a nucleophilic acetonitrile moiety (once deprotonated) and an electrophilic C-2 position on the pyridine ring (activated for SNAr), makes it a valuable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization can occur where the α-carbon of the acetonitrile attacks the C-3 position, or where a derivative of the nitrile group attacks the C-2 or C-3 positions.
One prominent pathway involves the reaction of the nitrile group with reagents to form a more reactive intermediate that subsequently cyclizes. For example, related azahetaryl acetonitriles are used in Knorr-type syntheses of pyrazoles and isoxazoles, where they act as 1,3-dielectrophiles after initial transformation. researchgate.net
A common strategy involves the intramolecular cyclization of intermediates formed from the reaction of hetarylacetonitriles with reagents like γ-chlorobutyryl chloride. osi.lv This leads to the formation of new fused ring systems. While a direct example for this compound is not available, the synthesis of 2-hetaryl-2-(tetrahydrofuran-2-ylidene)acetonitriles illustrates this principle. osi.lv
The general approach for forming a fused ring would involve:
Modification of the nitrile group or reaction with a bifunctional reagent.
Intramolecular nucleophilic attack from the modified side chain onto the pyridine ring. This could involve displacement of the 2-fluoro substituent, which is an excellent leaving group in SNAr reactions. acs.org
This reactivity makes the compound a key building block for creating complex polycyclic structures, which are often scaffolds in medicinal chemistry and materials science.
Radical Reactions and Single-Electron Transfer Processes
The involvement of this compound in radical reactions and single-electron transfer (SET) processes represents a more modern avenue of its chemical reactivity. Radical reactions are often less sensitive to the electronic demands of the substrate compared to ionic reactions, providing alternative pathways for functionalization. youtube.comyoutube.com
A radical could be generated at the α-carbon of the acetonitrile moiety under appropriate conditions. This radical could then participate in various coupling or addition reactions. More commonly, the pyridine ring itself can undergo radical substitution, such as in Minisci-type reactions, although the electron-withdrawing groups present a challenge.
Single-electron transfer (SET) processes, often initiated by photoredox catalysis or electrochemistry, can generate radical ions from the pyridine ring. nih.govresearchgate.net The resulting radical cation or radical anion could then undergo further reactions. For instance, SET reduction could lead to a radical anion that fragments, or SET oxidation could generate a radical cation that is attacked by a nucleophile. researchgate.net While specific studies on this compound are sparse, research into the free-radical cyclization of related o-bromophenyl-substituted pyrrolylpyridinium salts demonstrates the utility of radical pathways in constructing complex heterocyclic systems. beilstein-journals.org
The general mechanism for a radical reaction could involve:
Initiation: Formation of a radical species.
Propagation: The radical reacts with the substrate to form a new radical, which continues the chain.
Termination: Two radicals combine to end the chain reaction.
Electrochemical methods, particularly using microfluidic reactors, have emerged as a powerful tool for promoting SET redox-neutral reactions, enabling transformations like radical-radical cross-coupling without the need for chemical photocatalysts. nih.gov
Mechanistic Elucidation of Key Chemical Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Mechanistic studies often combine experimental approaches (kinetics, intermediate trapping) with computational chemistry.
Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr on the 2-fluoropyridine ring is a cornerstone of its reactivity. The reaction proceeds via a two-step addition-elimination pathway.
Addition: A nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom and activating groups.
Elimination: The leaving group (fluoride) is expelled, restoring the aromaticity of the pyridine ring.
The high reactivity of 2-fluoropyridines compared to other 2-halopyridines is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon more electrophilic, and stabilizes the transition state leading to the Meisenheimer complex. researchgate.netnih.gov
Enolate Formation and Reactivity: The formation of the enolate from the acetonitrile moiety is a classic acid-base equilibrium. libretexts.org Computational studies, such as Density Functional Theory (DFT), can be used to calculate the pKa of the α-protons and model the structure and stability of the resulting enolate. These studies can also map the reaction coordinates for subsequent reactions with electrophiles, identifying transition states and activation energies, which helps in predicting product regioselectivity and stereoselectivity.
Radical Reactions: Mechanistic studies of radical reactions, such as the S_RN_1 (substitution, radical-nucleophilic, unimolecular) mechanism, are relevant for some transformations of halopyridines. reddit.com This pathway involves an initial single-electron transfer to the substrate, generating a radical anion which then ejects the halide to form an aryl radical. This radical then reacts with a nucleophile, and the resulting radical anion transfers an electron to a new substrate molecule to propagate the chain. reddit.com Elucidating whether a reaction proceeds via a polar (SNAr) or radical (S_RN_1) pathway is critical, as it can dramatically change the expected reactivity and product distribution.
Applications in Advanced Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Systems
The structure of 2-(2-fluoropyridin-4-yl)acetonitrile is particularly well-suited for the construction of various nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and materials science. google.com The activated methylene (B1212753) group adjacent to the cyano function and the pyridine (B92270) ring provides a reactive handle for cyclization reactions.
A significant application of this compound is as a key intermediate in the synthesis of substituted pyrazoles. This transformation is notably employed in the manufacturing of Janus Kinase (JAK) inhibitors, a class of molecules crucial for treating myeloproliferative disorders and inflammatory diseases. google.comgoogle.comnih.gov
In a pivotal synthetic route, this compound serves as the foundational fragment for building the pyrazole (B372694) core of compounds like Ruxolitinib (B1666119). The process involves the reaction of this compound with a suitably protected cyclopentylpropanal derivative, such as (R)-3-cyclopentyl-3-(formyl-d)-propanenitrile, in the presence of a base. This reaction sequence first generates an enamine or a related intermediate, which then undergoes cyclization with a hydrazine (B178648) source to form the pyrazole ring. This strategic use of the acetonitrile (B52724) derivative allows for the direct incorporation of the 2-fluoropyridin-4-yl moiety onto the pyrazole scaffold.
Detailed research findings from patent literature outline specific reaction conditions for this transformation, highlighting its industrial relevance. google.com
Table 1: Example of Pyrazole Synthesis from this compound
| Reactant | Reagents & Conditions | Product | Application |
|---|
This table is a representative example based on synthetic strategies for JAK inhibitors.
While this compound is a versatile precursor, a review of available scientific literature and patent databases does not show specific, documented examples of its direct use in the construction of benzoimidazole or triazine scaffolds. google.comgoogle.com General methods for synthesizing these heterocycles typically involve different starting materials. google.com
The generation of pyrimidine (B1678525) derivatives is a cornerstone of heterocyclic synthesis, given their prevalence in pharmaceuticals and biologically active compounds. nih.govnih.govchemijournal.comgsconlinepress.comderpharmachemica.com However, specific examples detailing the cyclization of this compound to form a pyrimidine ring are not prominently featured in the reviewed scientific literature. Synthetic routes to pyrimidines often start from precursors like 1,3-dicarbonyl compounds, chalcones, or other activated alkenes which react with amidines or urea. nih.govderpharmachemica.com
The synthesis of pyridazine (B1198779) and piperidine (B6355638) rings involves well-established chemical transformations. uminho.ptorganic-chemistry.orgnih.govnih.govresearchgate.netgoogle.comdtic.mil Pyridazines are often formed from 1,4-dicarbonyl compounds or through Diels-Alder reactions, while piperidines are commonly synthesized via the reduction of pyridine rings or the cyclization of amino-aldehydes or -ketones. organic-chemistry.orgnih.govdtic.mil Currently, there is a lack of specific documented applications of this compound as a direct precursor for the formation of either pyridazine or piperidine ring systems in the available literature.
Building Block for Complex Molecular Architectures
The primary role of this compound as a building block is demonstrated in its application in the synthesis of highly complex and pharmacologically significant molecules. Its most notable use is as a key starting material for the synthesis of a class of drugs known as Janus Kinase (JAK) inhibitors. google.comnih.govnih.govresearchgate.net
In the synthesis of the drug Ruxolitinib, the entire this compound molecule is incorporated to form a critical intermediate, (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile. google.com The initial pyrazole synthesis, as described in section 4.1.1, yields a complex molecule which itself is a sophisticated building block. This pyrazole derivative is then further elaborated through coupling reactions, such as a Suzuki coupling, with other heterocyclic fragments (e.g., a protected pyrrolo[2,3-d]pyrimidine) to assemble the final, intricate architecture of the drug. This multi-step process showcases how a relatively simple starting material can be pivotal in constructing a molecule with multiple stereocenters and fused heterocyclic ring systems.
Role in the Development of Functional Materials Precursors
Functional materials, such as organic light-emitting diodes (OLEDs), sensors, or specialized polymers, often rely on precursors with specific electronic and photophysical properties. While nitrogen-containing heterocycles are frequently used in these applications, the documented use of this compound is predominantly within the domain of medicinal chemistry. researchgate.net There is no significant evidence in the current scientific or patent literature to suggest its role as a precursor in the development of functional materials outside of its application in creating pharmacologically active agents.
Contributions to Radiochemistry and Imaging Probe Development
While this compound itself is not directly used as an imaging agent, its role as a key precursor in the synthesis of the JAK1/JAK2 inhibitor ruxolitinib connects it to the field of radiochemistry and the use of imaging probes to monitor therapeutic efficacy. mdpi.comnih.gov Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are utilized to observe the physiological and metabolic effects of ruxolitinib treatment in patients, particularly those with myelofibrosis. unm.edumdpi.com
PET imaging, a sensitive molecular imaging technique, employs radiolabeled compounds (radiotracers) to visualize and quantify biological processes in vivo. nih.gov While direct radiolabeling of ruxolitinib for PET imaging is not a widely documented practice, studies have utilized other established PET probes to assess the impact of the drug on the bone marrow environment. unm.edumdpi.com This approach provides valuable insights into the drug's mechanism of action and its effects on disease pathology.
For instance, a pilot study on patients with advanced-stage myelofibrosis used PET/CT with specific radiotracers to monitor changes in the bone marrow before and during ruxolitinib treatment. mdpi.comnih.gov The study employed [¹⁵O]water to measure bone marrow blood flow and [¹⁸F]NaF to assess osteoblastic activity, both of which are altered in myelofibrosis. mdpi.comnih.gov
The findings from this study are summarized in the table below:
| Radiotracer | Imaging Technique | Parameter Measured | Observation during Ruxolitinib Treatment | Reference |
| [¹⁵O]water | PET/CT | Bone Marrow Blood Flow | Normalization of blood flow in some patients, correlating with clinical response. | unm.edumdpi.com |
| [¹⁸F]NaF | PET/CT | Osteoblastic Activity | Vertebral uptake remained largely stable. | unm.edumdpi.com |
| - | T1-weighted MRI | Bone Marrow Fat Content | Increased to various degrees during treatment, indicating changes in marrow composition. | unm.edumdpi.com |
These imaging studies demonstrate the contribution of radiochemistry to understanding the therapeutic effects of ruxolitinib, a direct derivative of this compound. The development of radiolabeled versions of kinase inhibitors, such as the fluorine-18 (B77423) labeled crizotinib, highlights a strategy that could potentially be applied to ruxolitinib to directly study its pharmacokinetics and target engagement in vivo. nih.gov The general principle involves labeling the drug with a positron-emitting isotope like carbon-11 (B1219553) or fluorine-18 without altering its biological activity. ku.dk
Derivatization for Structure-Reactivity Relationship Studies of Related Compounds
The compound this compound is a cornerstone in the synthesis of ruxolitinib, and the subsequent derivatization of the ruxolitinib scaffold has been a subject of extensive research to understand its structure-activity relationships (SAR). nih.govnih.gov These studies involve systematically modifying different parts of the ruxolitinib molecule and assessing how these changes affect its inhibitory activity against JAK kinases.
One comprehensive study investigated the crystal structures of ruxolitinib and its derivatives bound to the JAK2 kinase domain. nih.gov This research provided crucial insights into the specific molecular interactions required for high-potency inhibition. nih.gov The study explored several series of derivatives, including stereoisomers and analogues where the pyrazole ring of ruxolitinib was modified. nih.gov
Key findings from SAR studies on ruxolitinib and its analogues are presented in the following table:
| Derivative Series | Modification | Impact on JAK2 Inhibition | Reference |
| Ruxolitinib Stereoisomers | (S)-enantiomer vs. (R)-enantiomer (active form) | The (S)-isomer is approximately 10-fold less active than the (R)-isomer. | nih.gov |
| Baricitinib | Achiral analogue of ruxolitinib | Potent JAK inhibitor, approved for rheumatoid arthritis. Shows a binding mode nearly identical to ruxolitinib. | nih.govnih.gov |
| Piperidine-aniline analogues | Modifications to the piperidine-aniline moiety | Varied inhibitory activity, highlighting the importance of this region for target binding. | nih.gov |
| Indole-based analogues | Replacement of the pyrazole ring with a trifluoromethyl-substituted indole (B1671886) ring | Resulted in a significant decrease in potency against JAK1 and JAK2. |
These SAR studies are fundamental in guiding the design of new, more selective, or potent JAK inhibitors. nih.gov For example, understanding the stereochemical requirements for ruxolitinib's activity, where the (R)-enantiomer is significantly more potent, is a critical piece of information for medicinal chemists. nih.gov Furthermore, the successful development of baricitinib, an achiral analogue, demonstrates that the core pyrrolopyrimidine scaffold can be adapted to create other effective drugs. nih.govnih.gov The exploration of different ring systems to replace the pyrazole moiety, even if unsuccessful in the case of the indole analogues, provides valuable information on the structural constraints of the JAK2 active site.
Theoretical and Computational Chemistry Insights
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(2-fluoropyridin-4-yl)acetonitrile. Methodologies such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to investigate the molecular geometry, bonding features, and electronic properties. researchgate.netresearchgate.net
The electronic structure is heavily influenced by the substituents on the pyridine (B92270) ring. The fluorine atom at the 2-position acts as a strong electron-withdrawing group via the inductive effect, polarizing the C-F bond and influencing the electron density of the entire ring. The acetonitrile (B52724) group at the 4-position also exhibits electron-withdrawing character. Analysis of the molecular electrostatic potential (MESP) surface would likely show a region of negative potential around the pyridine nitrogen and the nitrile nitrogen, indicating sites susceptible to electrophilic attack or hydrogen bonding. researchgate.net Conversely, regions of positive potential would be expected around the hydrogen atoms.
Topological analysis using the Quantum Theory of Atoms in Molecules (QTAIM) can further elucidate bonding characteristics by examining parameters at bond critical points (BCPs). researchgate.net This would quantify the nature of the covalent bonds and identify potential non-covalent interactions within the molecule.
Table 1: Predicted Electronic Properties of this compound using DFT (Note: These are hypothetical values based on typical results for similar molecules.)
| Property | Predicted Value | Methodology |
|---|---|---|
| Dipole Moment | ~3.5 - 4.5 D | B3LYP/6-311++G(d,p) |
| HOMO Energy | ~ -7.0 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | ~ -1.5 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | ~ 5.5 eV | B3LYP/6-311++G(d,p) |
Conformational Landscape and Stability Analysis
The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the methylene (B1212753) carbon to the pyridine ring (C4-CH2). A potential energy surface (PES) scan, performed by systematically rotating this dihedral angle and calculating the energy at each step, can identify the stable conformers and the energy barriers between them.
It is expected that the molecule has two primary low-energy conformations. The global minimum would likely correspond to a conformation where the C-C≡N bond is perpendicular to the plane of the pyridine ring to minimize steric hindrance. A second, slightly higher energy conformer might exist where the C-C≡N bond is coplanar with the pyridine ring. The energy barrier for rotation would quantify the flexibility of this side chain. Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a biological receptor or pack in a crystal lattice.
Prediction of Reaction Pathways and Transition States
DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states and activation energies. researchgate.net For this compound, several reactions could be computationally modeled:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom at the 2-position activates the ring for nucleophilic attack. Computational studies could model the reaction with various nucleophiles, calculating the energy barriers to predict reactivity and regioselectivity.
Deprotonation: The methylene protons are acidic due to the electron-withdrawing effects of both the adjacent nitrile group and the pyridine ring. Modeling the deprotonation with a base would provide a theoretical pKa value and show the charge distribution in the resulting carbanion.
Nitrile Group Reactions: The hydrolysis or reduction of the nitrile group can be modeled to predict the conditions required for these transformations.
By calculating the Gibbs free energy of reactants, products, and transition states, a complete energy profile for a given reaction can be constructed, offering deep mechanistic insight. researchgate.net
Computational Spectroscopy for Structural Predictions
Computational methods allow for the a priori prediction of spectroscopic data, which is invaluable for structural confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov Predictions for this compound would show characteristic signals. The ¹H NMR spectrum would feature distinct signals for the methylene protons and the three aromatic protons on the pyridine ring, with splitting patterns determined by their coupling constants. The ¹³C NMR would show signals for all seven unique carbon atoms, with the carbon bearing the fluorine atom (C2) exhibiting a large C-F coupling constant.
Vibrational (IR/Raman) Spectroscopy: Harmonic frequency calculations using DFT can predict the vibrational modes of the molecule. researchgate.net This allows for the assignment of experimental IR and Raman spectra. Key predicted vibrations would include the C-F stretch, the C≡N stretch (typically a sharp, intense band around 2250 cm⁻¹), and various C-H and pyridine ring stretching and bending modes.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values, referenced against similar structures like 2-fluoropyridine (B1216828) and 4-picoline. chemicalbook.comrsc.org Predicted in CDCl₃.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H3/C3 | ~7.1 | ~110 (d, JCF ≈ 4 Hz) |
| H5/C5 | ~7.3 | ~122 (d, JCF ≈ 15 Hz) |
| H6/C6 | ~8.2 | ~150 (d, JCF ≈ 8 Hz) |
| CH₂ | ~3.8 | ~25 |
| CN | - | ~117 |
| C2 | - | ~163 (d, JCF ≈ 240 Hz) |
| C4 | - | ~148 |
Molecular Modeling and Interaction Profiling in Ligand Design Frameworks
The structural motifs within this compound—a fluorinated heterocycle and a cyano group—are common in pharmacologically active molecules. Molecular modeling techniques, especially molecular docking, can predict how this compound might bind to a protein target. nih.govnih.gov
In a typical docking study, the molecule would be placed into the active site of a target protein (e.g., a kinase, for which pyridines are common scaffolds) and its binding pose and affinity would be scored. The pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking or hydrophobic interactions. The fluorine atom can form specific halogen bonds or tune the electronics of a hydrogen bond formed by an adjacent group. The nitrile group can also act as a hydrogen bond acceptor. Such studies are critical in fragment-based drug discovery for identifying promising lead compounds. nih.gov
Solid-State Computational Studies
For applications in pharmaceuticals or materials science, understanding the solid-state properties is crucial. Crystal Structure Prediction (CSP) is a computational methodology used to predict the most stable crystal packing arrangements (polymorphs) of a molecule from its 2D chemical structure. chemrxiv.org
A CSP workflow typically involves:
Generating a vast number of plausible crystal packings.
Optimizing and ranking these structures using computationally inexpensive force fields.
Re-ranking a smaller set of low-energy structures using more accurate DFT calculations, often incorporating dispersion corrections (e.g., PBE-D3).
This process generates a crystal energy landscape, highlighting the predicted most stable polymorph as well as other low-energy forms that might be experimentally accessible. chemrxiv.org For this compound, CSP could predict potential polymorphs and rationalize their relative stabilities based on an analysis of intermolecular interactions like hydrogen bonds (e.g., C-H···N from the nitrile) and π-π stacking between pyridine rings.
Advanced Analytical Methodologies in Compound Research
Chromatographic Techniques for Reaction Monitoring and Product Isolation
Chromatographic methods are indispensable tools in the synthesis of 2-(2-fluoropyridin-4-yl)acetonitrile, facilitating both real-time monitoring of reaction progress and the purification of the final product. Thin-layer chromatography (TLC) is frequently employed to qualitatively track the conversion of starting materials to products, offering a rapid and efficient means to determine the optimal reaction time.
For purification, column chromatography is the most commonly cited method. In a typical procedure, the crude reaction mixture is loaded onto a silica (B1680970) gel column. A gradient of ethyl acetate (B1210297) in hexanes is then used as the mobile phase to elute the components. The separation is based on the differential adsorption of the compound to the stationary phase, allowing for the isolation of this compound from unreacted starting materials and synthetic byproducts. High-performance liquid chromatography (HPLC) can also be utilized as a powerful analytical technique to assess the purity of the isolated compound with high resolution.
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase System |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Ethyl Acetate/Hexanes |
| Column Chromatography | Product Isolation/Purification | Silica Gel | Gradient of Ethyl Acetate in Hexanes |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Reversed-phase (e.g., C18) | Acetonitrile (B52724)/Water or Methanol (B129727)/Water |
Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Products
Spectroscopy is the cornerstone for the structural verification of this compound, providing detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are used to confirm the identity and purity of the compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The signals corresponding to the pyridine (B92270) ring protons are typically observed in the aromatic region of the spectrum. The methylene (B1212753) (-CH₂) protons of the acetonitrile group appear as a distinct singlet, and its chemical shift confirms its attachment to the electron-withdrawing pyridine ring.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework of the molecule. The spectrum shows distinct signals for each unique carbon atom, including the carbons of the pyridine ring, the methylene carbon, and the nitrile carbon.
| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |
|---|---|---|---|
| ¹H NMR | H-6 | 8.28 | d, J=5.1 Hz |
| H-5 | 7.31 | d, J=5.1 Hz | |
| H-3 | 7.01 | s | |
| -CH₂CN | 3.82 | s | |
| ¹³C NMR | C-2 (C-F) | 163.4 (d, J=243.2 Hz) | Doublet |
| C-4 | 149.9 (d, J=15.6 Hz) | Doublet | |
| C-6 | 149.8 (d, J=7.8 Hz) | Doublet | |
| C-5 | 121.7 (d, J=4.4 Hz) | Doublet | |
| C≡N | 116.1 | Singlet | |
| C-3 | 110.1 (d, J=38.6 Hz) | Doublet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to support its structural characterization. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molecular formula C₇H₅FN₂), the expected molecular weight is approximately 136.13 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves as strong evidence for the elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is also a common technique used for its analysis, confirming a molecular ion peak [M]⁺ at m/z = 136.
| Technique | Information Obtained | Expected Value (m/z) |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion Peak [M]⁺ | 136 |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass (C₇H₅FN₂) | 136.0488 (Calculated) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the analysis of this compound, the IR spectrum provides direct evidence for key structural features. The most characteristic absorption is that of the nitrile group (C≡N), which appears as a sharp, medium-intensity band in the region of 2250-2210 cm⁻¹. A patent describing the compound's characterization identifies a prominent peak at 2253 cm⁻¹, confirming the presence of the nitrile functional group. Other important absorptions include those for the C-F bond stretch and the C=C and C=N bond stretches within the aromatic pyridine ring.
| Functional Group | Vibrational Mode | Reported Frequency (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretch | 2253 |
| Aromatic Ring (C=C, C=N) | Stretch | ~1600-1400 |
| Fluoroalkane (C-F) | Stretch | ~1100-1000 |
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb light. The fluoropyridine ring in this compound acts as a chromophore. While detailed spectral data such as the specific wavelength of maximum absorbance (λmax) is not extensively reported in the literature, the technique can be used to determine the concentration of the compound in a solution (using the Beer-Lambert law) and as a method for detecting its presence during HPLC analysis with a UV detector.
X-ray Crystallography for Molecular Structure and Conformation Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, analysis of closely related compounds, such as co-crystals of 4-(cyanomethyl)pyridine (a non-fluorinated analog), can offer valuable insights.
Emerging Research Frontiers and Future Perspectives
Innovations in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For pyridine (B92270) derivatives, research is actively seeking alternatives to traditional methods that often rely on harsh reagents and energy-intensive conditions.
Future synthetic routes for 2-(2-fluoropyridin-4-yl)acetonitrile are likely to incorporate several green innovations:
Renewable Energy Sources: Concentrated solar radiation (CSR) is being explored as a sustainable energy source for organic reactions. For instance, a green chemistry approach has been demonstrated for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, where CSR combined with a natural catalyst (lemon juice) achieved product yields of up to 97% in just 10 minutes. nih.gov This highlights the potential for using solar energy to drive the reactions needed to construct or modify the fluoropyridine ring system.
Greener Solvents: The choice of solvent is a critical component of green synthesis. The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is becoming more common in synthetic protocols, including those in flow chemistry systems. allfordrugs.com Traditional syntheses of related compounds, such as 2-(pyridin-4-yl)acetonitrile (B76164), have utilized solvents like dimethyl sulfoxide (B87167) (DMSO). google.com While effective, the shift towards more sustainable and less toxic solvents like 2-MeTHF represents a significant step forward.
Biodegradable Catalysts: The use of natural, biodegradable catalysts is a cornerstone of green chemistry. The successful application of citric acid from lemon juice as a catalyst for synthesizing heterocyclic compounds demonstrates a move away from heavy-metal or corrosive catalysts. nih.gov Applying this concept to the synthesis of this compound could involve using natural acids or bases to facilitate key reaction steps, such as the introduction of the acetonitrile (B52724) group.
These approaches, summarized in the table below, represent a paradigm shift in chemical manufacturing, where environmental impact is considered a critical design parameter.
Table 1: Green Chemistry Innovations in Heterocyclic Synthesis
| Innovation | Principle | Example Application | Potential Benefit for this compound Synthesis |
|---|---|---|---|
| Renewable Energy | Use of non-fossil fuel-based energy | Concentrated Solar Radiation (CSR) for quinazolinone synthesis. nih.gov | Reduced energy consumption and carbon footprint during synthesis. |
| Greener Solvents | Replacement of hazardous solvents with safer alternatives | Use of 2-MeTHF in flow synthesis of fluoroarenes. allfordrugs.com | Minimized toxic waste and improved process safety. |
| Natural Catalysts | Employment of biodegradable and non-toxic catalysts | Lemon juice (citric acid) as a catalyst. nih.gov | Avoidance of heavy metal contamination and simplified purification. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous-flow chemistry and automated synthesis platforms is revolutionizing the production of small molecules. These technologies offer unprecedented control over reaction parameters, enhance safety, and enable high-throughput discovery and optimization.
Flow Chemistry: Continuous-flow reactors provide significant advantages over traditional batch synthesis, particularly for reactions that are fast or highly exothermic. By using small-volume reactor coils, precise temperature control can be maintained, and hazardous intermediates can be generated and consumed in situ, improving safety. allfordrugs.com The synthesis of fluorinated heteroaromatics has been successfully demonstrated in flow systems, for example, through directed lithiation and Negishi cross-coupling. allfordrugs.com Such a system could be readily adapted for the large-scale, efficient production of this compound.
Automated Synthesis: Fully automated platforms now enable the rapid, iterative synthesis of small molecules with minimal human intervention. chemrxiv.org These systems can perform a sequence of reactions, purifications, and analyses, dramatically accelerating the drug discovery process. One such platform utilizes stable boronate building blocks for rapid cross-coupling, achieving a cycle time an order of magnitude faster than previous technologies. chemrxiv.org Another example is the fully automated, 32-hour continuous-flow solid-phase synthesis of the complex pharmaceutical prexasertib, which yielded a high-purity product without manual handling. nih.gov These platforms could be programmed to synthesize not only this compound but also an entire library of its derivatives for biological screening.
Automated Radiosynthesis: The principles of automation are also crucial in radiochemistry. Automated synthesizers are used to produce PET imaging agents, such as those derived from 2-fluoropyridine (B1216828), in a safe and reproducible manner. nih.govuchicago.edu These systems handle the complex steps of radiofluorination and purification within a shielded environment, enabling the on-demand production of radiolabeled compounds for clinical use. uchicago.edu
Table 2: Comparison of Advanced Synthesis Platforms
| Platform | Key Features | Relevant Example | Applicability to this compound |
|---|---|---|---|
| Flow Chemistry | Precise control of temperature and residence time; enhanced safety; scalability. allfordrugs.com | Multistep flow synthesis of isopropyl phenol. allfordrugs.com | Efficient and safe large-scale production. |
| Automated Iterative Synthesis | Rapid, sequential bond formation; automated purification; high-throughput library generation. chemrxiv.org | Automated synthesis of TIDA boronate products. chemrxiv.org | Rapid generation of a library of derivatives for structure-activity relationship studies. |
| Automated Solid-Phase Synthesis | Use of a solid support to simplify purification; linear synthesis of complex molecules. nih.gov | Automated synthesis of prexasertib. nih.gov | Step-efficient synthesis and simplified isolation of the final product. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The chemical structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for building more complex molecules. Future research will likely focus on exploring novel reactions and catalytic methods to exploit its inherent reactivity.
Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom: The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. This reactivity is central to the use of 2-fluoropyridines in radiochemistry, where the fluorine is displaced by the [¹⁸F]fluoride isotope. nih.gov This same principle can be used to introduce a wide variety of other nucleophiles (e.g., amines, alcohols, thiols), allowing for the diversification of the core structure.
Transformations of the Nitrile Group: The acetonitrile moiety is a synthetically valuable functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used as a precursor for various heterocyclic rings (e.g., tetrazoles). The development of new catalytic methods for these transformations under mild conditions will further enhance the utility of this compound as a building block.
Reactivity of the Methylene (B1212753) Bridge: The CH₂ group situated between the pyridine ring and the nitrile group is acidic. It can be deprotonated with a suitable base to form a carbanion. This nucleophilic intermediate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes, ketones), enabling the construction of more elaborate carbon skeletons. A related transformation, the Claisen condensation of lithiated acetonitrile with an ester, is a key step in the synthesis of the pharmaceutical prexasertib, demonstrating the utility of this reactivity pattern. nih.gov
Interdisciplinary Applications in Advanced Chemical Sciences
The unique combination of a fluoropyridine ring and a reactive acetonitrile group positions this compound as a valuable tool in several advanced and interdisciplinary fields of science.
Chemical Biology and Medicinal Chemistry: The 2-fluoropyridine motif is a highly sought-after component in modern drug discovery. Its most prominent interdisciplinary application is in the development of radiotracers for Positron Emission Tomography (PET). Acetylene-bearing 2-[¹⁸F]fluoropyridines have been developed as prosthetic groups for the ¹⁸F-labeling of bombesin (B8815690) analogues, which are used for PET imaging of the gastrin-releasing peptide receptor in prostate cancer. nih.gov The stable, non-radioactive this compound serves as a crucial precursor or reference standard in the development of such advanced diagnostic agents.
Materials Science: Pyridine-containing compounds are widely used in the development of functional materials, including polymers, ligands for metal-organic frameworks (MOFs), and components of organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the fluorine atom and the synthetic versatility of the nitrile group make this compound an attractive building block for creating novel materials with tailored optical, electronic, or catalytic properties.
Catalysis: As a ligand, the pyridine nitrogen can coordinate to metal centers. The electronic nature of the pyridine ring, modified by the electron-withdrawing fluorine atom, can be used to fine-tune the properties of a metal catalyst. This allows for the rational design of new catalysts for a variety of organic transformations.
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the molecular structure of 2-(2-fluoropyridin-4-yl)acetonitrile?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
Crystallization : Grow high-quality crystals using solvent diffusion or slow evaporation.
Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 100 K) to minimize thermal motion .
Refinement : Employ SHELXL for refinement, ensuring parameters like R-factor (<0.07) and data-to-parameter ratio (>10:1) meet quality benchmarks .
Example Crystallographic Data (from analogous compounds):
| Parameter | Value | Source |
|---|---|---|
| Temperature (K) | 100 | |
| R-factor | 0.066 | |
| Data-to-Parameter | 10.6 |
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCN or fluorinated gases during decomposition) .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets to prevent splashing .
Key Hazards :
| Hazard | Precaution | Source |
|---|---|---|
| Toxic fumes | Self-contained breathing apparatus | |
| Skin irritation | Immediate washing with water |
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection (λ = 254 nm).
- Spectroscopy : Compare NMR (¹H/¹³C) and FT-IR spectra with literature data (e.g., fluoropyridinyl C-F stretch at ~1250 cm⁻¹) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
Q. What synthetic routes are feasible for fluoropyridinyl acetonitrile derivatives?
- Methodological Answer :
- Nucleophilic Substitution : React 4-bromo-2-fluoropyridine with potassium cyanide in DMF at 80°C.
- Cross-Coupling : Use Suzuki-Miyaura coupling with 2-fluoropyridin-4-ylboronic acid (CAS 1072951-14-7) and bromoacetonitrile .
- Work-Up : Purify via silica gel chromatography (hexane/ethyl acetate) and recrystallize from acetonitrile .
Advanced Research Questions
Q. How can structural discrepancies in fluoropyridinyl acetonitrile derivatives be resolved?
- Methodological Answer :
- High-Resolution Crystallography : Collect data at synchrotron facilities to improve resolution (<0.8 Å).
- Torsion Angle Analysis : Compare experimental angles (e.g., C1-Pd1-P1-C16 = −165.7°) with DFT-optimized structures to identify steric/electronic effects .
- Software Tools : Use Olex2 for visualization and Mercury for overlay comparisons .
Q. What computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier orbitals (HOMO/LUMO).
- Coordination Chemistry : Simulate Pd(II) complexation (e.g., bond lengths: Pd-N = 2.02 Å, Pd-P = 2.28 Å) using Gaussian .
Example Coordination Parameters :
| Bond Angle (°) | Value | Source |
|---|---|---|
| C1-Pd1-P1 | 72.5 | |
| N5-Pd1-P1 | 123.3 |
Q. How does the fluoropyridinyl group influence the photostability of acetonitrile derivatives?
- Methodological Answer :
- UV-Vis Studies : Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC.
- Mass Spectrometry : Identify photoproducts (e.g., defluorinated species or nitrile hydrolysis to amides) .
- Quantum Yield Calculation : Use actinometry to quantify degradation efficiency.
Q. What strategies optimize the crystallization of this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Test binary mixtures (e.g., acetonitrile/diethyl ether) for slow evaporation.
- Temperature Gradients : Use a cryostat to control nucleation at 4°C.
- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to enhance crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
